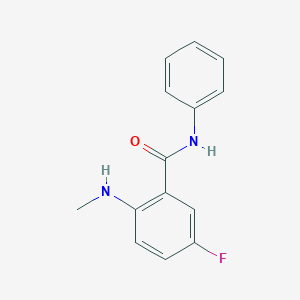

5-Fluoro-2-(methylamino)-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(methylamino)-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c1-16-13-8-7-10(15)9-12(13)14(18)17-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZIRFMZCFLDNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 Methylamino N Phenylbenzamide

Historical Development of Benzamide (B126) Synthesis Routes

The synthesis of benzamides, a crucial class of compounds in medicinal chemistry and material science, has evolved significantly over the years. Early methods often relied on harsh reaction conditions and reagents. A common historical approach involved the reaction of a benzoyl chloride with an amine, a robust method that is still in use today. mdpi.com Over time, the need for milder and more versatile techniques led to the development of coupling reagents. The introduction of carbodiimides, for instance, revolutionized amide synthesis by allowing the direct coupling of carboxylic acids and amines under milder conditions. nih.gov Further advancements have focused on improving efficiency, reducing side reactions like racemization in chiral syntheses, and employing more environmentally friendly reagents and conditions. luxembourg-bio.comresearchgate.net The development of catalytic methods and the use of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) have further refined the process, offering higher yields and purities. researchgate.net

Precursor Design and Derivatization Strategies

The successful synthesis of 5-Fluoro-2-(methylamino)-N-phenylbenzamide is highly dependent on the design and preparation of suitable precursors. The two primary fragments, the substituted benzoic acid and aniline (B41778), can be assembled through various synthetic routes.

One common strategy begins with a commercially available fluorinated benzoic acid, such as 2,5-difluorobenzoic acid or 5-fluoro-2-nitrobenzoic acid. The synthesis then proceeds through a series of functional group interconversions to introduce the methylamino group.

For instance, starting with 5-fluoro-2-nitrobenzoic acid, the nitro group can be reduced to an amine. This amino group can then undergo methylation. A variety of reducing agents can be employed for the nitro group reduction, including catalytic hydrogenation (e.g., H₂/Pd/C) or metal-based reductions (e.g., Fe/HCl). The subsequent N-methylation can be achieved using reagents like methyl iodide or dimethyl sulfate (B86663).

An alternative approach involves the nucleophilic aromatic substitution (SNAr) on a substrate like 2,5-difluorobenzoic acid. The greater lability of the fluorine atom at the 2-position to nucleophilic attack allows for selective displacement by methylamine (B109427).

Table 1: Representative Sequential Functionalization Reactions

| Starting Material | Reagent(s) | Intermediate Product |

|---|---|---|

| 5-Fluoro-2-nitrobenzoic acid | 1. Fe, NH₄Cl2. CH₃I, K₂CO₃ | 5-Fluoro-2-(methylamino)benzoic acid |

These strategies yield the key intermediate, 5-fluoro-2-(methylamino)benzoic acid, which is then ready for amide bond formation.

Isatoic anhydrides are versatile intermediates in the synthesis of 2-aminobenzamides. nih.govnih.gov The reaction of an appropriately substituted isatoic anhydride (B1165640) with an amine leads to the formation of a 2-aminobenzamide (B116534) derivative. For the synthesis of the target molecule, a 5-fluoroisatoic anhydride could theoretically be used.

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and the formation of the corresponding benzamide with the release of carbon dioxide. acs.org While this method is efficient for producing primary 2-aminobenzamides, the synthesis of N-alkylated derivatives like the target compound would require a subsequent alkylation step or the use of a pre-alkylated isatoic anhydride precursor. The synthesis of N-substituted 2-aminobenzamides can also be achieved in a one-pot, three-component reaction involving an isatoic anhydride, a primary amine, and an alkyl halide. nih.gov

Amide Bond Formation Techniques

The final and crucial step in the synthesis is the formation of the amide bond between the 5-fluoro-2-(methylamino)benzoic acid precursor and aniline. Several reliable methods are available for this transformation.

Carbodiimide (B86325) coupling is a widely used method for amide bond formation due to its mild reaction conditions and high efficiency. nih.govthermofisher.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) are commonly employed. thermofisher.comnih.gov

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine (aniline) to form the desired amide bond. To improve yields and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. luxembourg-bio.comresearchgate.netnih.gov These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions and more reactive towards the amine. thermofisher.com

Table 2: Typical EDCI/HOBt Coupling Conditions

| Component | Role | Typical Amount |

|---|---|---|

| 5-Fluoro-2-(methylamino)benzoic acid | Carboxylic Acid | 1.0 eq |

| Aniline | Amine | 1.0 - 1.2 eq |

| EDCI | Coupling Reagent | 1.1 - 1.5 eq |

| HOBt | Additive | 1.0 - 1.2 eq |

| Solvent | Reaction Medium | Anhydrous DMF or CH₂Cl₂ |

A more traditional yet highly effective method for amide bond formation involves the conversion of the carboxylic acid to a more reactive acid chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govorgsyn.org

The resulting 5-fluoro-2-(methylamino)benzoyl chloride is a highly electrophilic species that readily reacts with aniline to form the target benzamide. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.gov While this method is robust, it may not be suitable for substrates with sensitive functional groups due to the harshness of the chlorinating agents.

Table 3: Acid Chloride Pathway Reaction Conditions

| Step | Reagent(s) | Purpose |

|---|---|---|

| 1. Acid Chloride Formation | SOCl₂ or (COCl)₂ | Convert carboxylic acid to acid chloride |

Nucleophilic Substitution Approaches (e.g., with Thiourea (B124793) Reagents)

The construction of the N-phenylbenzamide scaffold can be approached through various synthetic strategies, with nucleophilic substitution reactions being a prominent method. A noteworthy, albeit less conventional, route involves the utilization of thiourea-based reagents to forge the N-phenyl amide linkage. While a direct, documented synthesis of 5-Fluoro-2-(methylamino)-N-phenylbenzamide employing this specific methodology is not widely available in peer-reviewed literature, the underlying chemical principles suggest its potential as a viable synthetic pathway.

In a general application of this method, a substituted benzoyl chloride is reacted with a thiourea derivative, such as 1,3-diphenylthiourea, in the presence of a suitable base. The reaction is believed to proceed through an intermediate involving the thiourea moiety, which subsequently undergoes a rearrangement to yield the thermodynamically more stable N-phenylbenzamide. This approach can offer advantages in terms of the cost-effectiveness and accessibility of thiourea reagents.

A plausible synthetic sequence for a related N-phenylbenzamide utilizing this approach would generally encompass the following stages:

Carboxylic Acid Activation: The synthesis would likely commence with an appropriately substituted benzoic acid precursor, which is activated by conversion to a more reactive acyl halide, most commonly a benzoyl chloride.

Reaction with Thiourea Derivative: The resulting benzoyl chloride would then be treated with a thiourea reagent, like 1,3-diphenylthiourea, within a suitable solvent medium and in the presence of a base to scavenge the hydrogen chloride generated during the reaction.

Rearrangement and Product Formation: The reaction mixture is typically heated to facilitate the intramolecular rearrangement of the intermediate, leading to the formation of the desired N-phenylbenzamide product.

Purification: Standard laboratory techniques, such as recrystallization or column chromatography, would be employed to isolate and purify the final product.

The successful application of this methodology to a multi-functionalized substrate such as 5-Fluoro-2-(methylamino)-N-phenylbenzamide would necessitate meticulous optimization of reaction parameters to mitigate potential side reactions involving the fluoro and methylamino groups.

Introduction of Substituents on the Benzamide Core

Fluorination Methodologies

The incorporation of fluorine into aromatic systems is a pivotal strategy in medicinal chemistry, as the presence of fluorine can profoundly influence a molecule's physicochemical properties. In the context of synthesizing 5-Fluoro-2-(methylamino)-N-phenylbenzamide, the fluorine atom is most judiciously introduced at an early stage of the synthesis, often by employing a commercially available fluorinated starting material.

A highly practical and efficient approach involves utilizing 2-amino-5-fluorobenzoic acid as the starting material. This precursor conveniently possesses the requisite fluorine atom at the 5-position and an amino group at the 2-position, the latter of which can be subsequently elaborated. The synthesis of 2-amino-5-fluorobenzoic acid itself is well-established and can be accomplished via several routes, including a multi-step synthesis originating from 4-fluoroaniline.

In scenarios where a non-fluorinated benzamide core is the starting point, various fluorination techniques could be contemplated. However, these methods often present challenges related to regioselectivity and are generally less direct:

Electrophilic Fluorination: This strategy employs electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. Achieving regioselective fluorination at the desired 5-position of a pre-existing benzamide would be a significant challenge due to the directing effects of the incumbent substituents.

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group, such as a nitro or chloro group, resides at the 5-position, a nucleophilic fluorination can be attempted using a fluoride (B91410) source like potassium fluoride. The success of this approach is highly dependent on the electronic nature of the substrate to facilitate the SNAr reaction at the desired position.

Considering the commercial availability of 5-fluoro-substituted anthranilic acid derivatives, their use as foundational building blocks represents the most pragmatic and frequently employed synthetic strategy.

Methylamination Strategies

A robust and commonly used strategy is a multi-step sequence commencing from a precursor bearing a primary amino group at the 2-position, such as 2-amino-5-fluoro-N-phenylbenzamide .

Protection and Activation: The primary amine can be initially protected and activated by reaction with a sulfonyl chloride, for instance, p-toluenesulfonyl chloride, to form a stable tosylamide.

N-Methylation: The resulting tosylamide can then be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate.

Deprotection: The synthesis is completed by the removal of the tosyl protecting group, which is typically achieved under acidic conditions, to unveil the desired secondary methylamino functionality.

Another potential strategy is a nucleophilic aromatic substitution (SNAr) reaction . If the starting material possesses a competent leaving group (e.g., a chlorine or bromine atom) at the 2-position, a direct displacement with methylamine could be feasible. The efficiency of this reaction is often enhanced by the presence of electron-withdrawing groups on the aromatic ring.

Finally, contemporary palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , provide a powerful and versatile method for the formation of carbon-nitrogen bonds. A 2-halo-5-fluorobenzamide derivative could be effectively coupled with methylamine using a palladium catalyst and an appropriate phosphine (B1218219) ligand to install the methylamino group. This methodology is renowned for its broad functional group tolerance and high efficiency.

Optimization of Reaction Conditions and Yields for 5-Fluoro-2-(methylamino)-N-phenylbenzamide Synthesis

The optimization of reaction conditions is a paramount consideration in the development of an efficient and high-yielding synthesis of 5-Fluoro-2-(methylamino)-N-phenylbenzamide. Critical parameters that warrant careful investigation include the selection of reagents, solvents, reaction temperature, duration, and catalyst systems. Although specific experimental data for this particular compound are not extensively reported in the public domain, a discussion of the general principles of optimization for the pivotal synthetic transformations is presented.

Optimization of Amide Bond Formation:

The coupling of a benzoic acid derivative with an aniline is a cornerstone transformation in organic synthesis. The efficiency of this reaction is profoundly influenced by a number of factors.

Coupling Reagents: A diverse array of coupling reagents is available, each with its own set of advantages. Commonly employed reagents include carbodiimides such as DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), phosphonium-based reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of the coupling agent can significantly impact the reaction rate, yield, and the formation of side products.

Solvent: The selection of an appropriate solvent is critical to ensure the solubility of the reactants and to facilitate the reaction. Common solvents for amide coupling reactions include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (ACN).

Base: An organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is frequently added to neutralize any acidic byproducts and to promote the reaction.

Temperature: The reaction temperature can be adjusted to control the reaction rate and minimize the formation of undesired byproducts. These reactions are often conducted at ambient temperature, although moderate heating may be necessary in certain cases.

The interactive table below presents a hypothetical optimization study for the amide coupling reaction between 2-(methylamino)-5-fluorobenzoic acid and aniline.

Table 1: Hypothetical Optimization of Amide Coupling Conditions Interactive Data Table

| Entry | Coupling Reagent | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC | DCM | - | 25 | 65 |

| 2 | EDC | DMF | DIPEA | 25 | 78 |

| 3 | HATU | DMF | DIPEA | 25 | 92 |

Optimization of N-Methylation:

The N-methylation of a 2-amino-5-fluoro-N-phenylbenzamide precursor represents another critical transformation that would benefit from careful optimization.

Methylating Agent: Common methylating agents include methyl iodide (CH3I) and dimethyl sulfate ((CH3)2SO4). The choice of agent can influence the reactivity and the safety profile of the reaction.

Base: A suitable base is required to deprotonate the amine or its protected counterpart. Commonly used bases include potassium carbonate (K2CO3), sodium hydride (NaH), and cesium carbonate (Cs2CO3).

Solvent: The solvent should be inert under the reaction conditions and capable of dissolving the reactants. DMF, acetone, and acetonitrile are frequently employed.

Temperature: The reaction temperature can be modulated to control the rate of the reaction. These reactions are often carried out at room temperature or with gentle heating.

The following interactive table provides a hypothetical optimization of the N-methylation reaction.

Table 2: Hypothetical Optimization of N-Methylation Conditions Interactive Data Table

| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CH3I | K2CO3 | Acetone | 50 | 70 |

| 2 | (CH3)2SO4 | K2CO3 | Acetone | 50 | 75 |

| 3 | CH3I | NaH | DMF | 0 to 25 | 85 |

Through the systematic variation of these key parameters, it is possible to delineate the optimal conditions for the synthesis of 5-Fluoro-2-(methylamino)-N-phenylbenzamide, thereby maximizing the yield and purity of the final product.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Methylamino N Phenylbenzamide and Its Analogs

Conformational Analysis and Bioactive Conformations of N-Phenylbenzamide Derivatives

The bioactive conformation, the specific shape a molecule adopts when it binds to its target, is often one of the lower-energy conformations accessible in the physiological environment. In the case of N-phenylbenzamide derivatives, the relative orientation of the two phenyl rings is a critical determinant of biological activity. These rings can adopt various arrangements from nearly coplanar to more twisted conformations. The preferred conformation is influenced by the substitution pattern on both rings, as bulky groups can create steric hindrance and favor more twisted geometries. The bioactive conformation often seeks to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, with the target protein's binding pocket.

Computational modeling and experimental techniques like X-ray crystallography of related N-phenylbenzamide analogs bound to their targets have revealed that the bioactive conformation often involves a non-planar arrangement of the phenyl rings. This twisted V-shape allows the substituents on each ring to project into specific sub-pockets of the binding site, thus contributing to binding affinity and selectivity. For 5-Fluoro-2-(methylamino)-N-phenylbenzamide, the intramolecular hydrogen bond that can form between the 2-methylamino group and the amide carbonyl would further influence its conformational preferences, potentially pre-organizing the molecule for a more favorable interaction with its biological target.

Impact of Fluorine Substitution on Biological Activity and Pharmacophore Integrity

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. The fluorine atom at the 5-position of the benzamide (B126) ring in 5-Fluoro-2-(methylamino)-N-phenylbenzamide is expected to have a multifaceted impact on its biological profile.

From a pharmacophore perspective, fluorine can act as a bioisostere for a hydrogen atom. However, its larger van der Waals radius and ability to participate in hydrogen bonding and other non-covalent interactions mean that it can also introduce new, favorable contacts with the target protein. In some cases, a fluorine atom can be part of a key binding interaction, for example, by forming a hydrogen bond with a backbone amide or a specific amino acid side chain in the binding pocket.

The table below illustrates the general effects of fluorine substitution on the properties of drug candidates, which are applicable to 5-Fluoro-2-(methylamino)-N-phenylbenzamide.

| Property | Impact of Fluorine Substitution |

| Binding Affinity | Can increase affinity through favorable interactions (e.g., hydrogen bonds, dipole-dipole). |

| Metabolic Stability | Often increases stability by blocking sites of oxidative metabolism. |

| Lipophilicity | Generally increases lipophilicity, which can affect solubility and permeability. |

| pKa | Can alter the acidity/basicity of nearby functional groups. |

Role of the Methylamino Group in Ligand-Target Interactions

The 2-(methylamino) group on the benzamide ring plays a crucial role in defining the interaction of 5-Fluoro-2-(methylamino)-N-phenylbenzamide with its biological target. This group can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the nitrogen lone pair). These interactions are fundamental for high-affinity binding to a protein target, often anchoring the ligand in the binding site.

The position of this group ortho to the amide linkage can lead to the formation of an intramolecular hydrogen bond with the amide carbonyl oxygen. This can rigidify the conformation of the molecule, reducing the entropic penalty upon binding and potentially pre-organizing it into its bioactive conformation.

Furthermore, the methyl group attached to the nitrogen can engage in van der Waals interactions within a hydrophobic pocket of the target protein. The size and lipophilicity of this alkyl group can be fine-tuned to optimize these interactions. The presence of the methyl group, compared to a simple amino group, can also influence the pKa of the nitrogen, which may be important for the ionization state of the molecule at physiological pH.

The following table summarizes the potential interactions of the methylamino group:

| Interaction Type | Potential Role in Binding |

| Hydrogen Bond Donor | Forms hydrogen bonds with acceptor groups on the target (e.g., carbonyl oxygen). |

| Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups on the target (e.g., amide N-H). |

| Van der Waals Interactions | The methyl group can fit into a hydrophobic pocket. |

| Intramolecular Hydrogen Bonding | Can influence conformation and reduce the entropic cost of binding. |

Phenyl Ring Modifications and Their Influence on Biological Potency

The N-phenyl ring of the 5-Fluoro-2-(methylamino)-N-phenylbenzamide scaffold offers a versatile platform for structural modifications to fine-tune biological activity. The nature, size, and position of substituents on this ring can have a profound impact on potency, selectivity, and pharmacokinetic properties.

Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) can alter the electronic properties of the entire molecule, which can influence binding affinity. For example, an electron-withdrawing group might enhance the hydrogen-bonding capability of the amide N-H.

The position of the substituent is also critical. A substituent at the para-position might extend into a deep hydrophobic pocket of the target, while a substituent at the ortho-position could induce a specific conformation through steric interactions. The introduction of bulky groups can also be used to probe the steric limits of the binding site.

Studies on analogous N-phenylbenzamide series have shown that the biological activity can be highly sensitive to the substitution pattern on this phenyl ring. The table below provides a hypothetical SAR for modifications on the N-phenyl ring, based on general principles observed in similar compound series.

| Position of Substitution | Type of Substituent | Expected Impact on Potency |

| Para | Small, lipophilic (e.g., -CH3, -Cl) | Generally well-tolerated, may increase potency. |

| Meta | Hydrogen bond acceptor (e.g., -OCH3) | May increase potency if a donor is present in the target. |

| Ortho | Small group (e.g., -F) | Can influence conformation and potentially increase potency. |

| Para | Bulky group (e.g., -t-butyl) | May decrease potency due to steric clash. |

Rational Design Principles Derived from SAR for Enhanced Efficacy

The insights gained from the structure-activity relationships of 5-Fluoro-2-(methylamino)-N-phenylbenzamide and its analogs can be harnessed for the rational design of new compounds with improved efficacy. The goal is to optimize the interactions with the biological target while maintaining favorable pharmacokinetic properties.

One key principle would be to explore a wider range of substituents on the N-phenyl ring. Based on the initial SAR, promising modifications could be synthesized and tested to build a more comprehensive understanding of the requirements of the binding pocket. For instance, if small lipophilic groups at the para-position are found to be beneficial, a series of analogs with different alkyl or halo substituents could be prepared.

Another design strategy would be to modify the methylamino group. Replacing the methyl group with other small alkyl groups (e.g., ethyl, cyclopropyl) could probe the size of the hydrophobic pocket it interacts with. Alternatively, replacing the methylamino group with other hydrogen-bonding moieties could explore different interaction patterns with the target.

Finally, the fluorine substituent at the 5-position of the benzamide ring could be moved to other positions on the ring to investigate the optimal placement for enhancing biological activity. It could also be replaced with other small, electron-withdrawing groups to further probe the electronic requirements for binding. A systematic approach, guided by the initial SAR data, would be crucial for the successful design of more potent and selective analogs.

Preclinical Pharmacological Investigations of 5 Fluoro 2 Methylamino N Phenylbenzamide

In Vitro Biological Activity Spectrum

The N-phenylbenzamide scaffold has been the subject of numerous studies to evaluate its efficacy against a range of pathogens and disease models. The presence of a fluorine atom and a methylamino group on the benzamide (B126) ring of 5-Fluoro-2-(methylamino)-N-phenylbenzamide suggests specific electronic and steric properties that may influence its biological profile.

Research into N-phenylbenzamide derivatives has revealed their potential as inhibitors of RNA viruses. A number of novel N-phenylbenzamide derivatives have been synthesized and evaluated for their antiviral activities against Enterovirus 71 (EV71), a single-stranded RNA virus and the primary causative agent of hand, foot, and mouth disease. In these studies, several derivatives demonstrated inhibitory activity against various EV71 strains. For instance, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be active against multiple EV71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 to 12 µM nih.govresearchgate.netnih.gov. The anti-EV71 activity of these compounds was found to be dependent on the substitution pattern on the phenyl rings nih.govresearchgate.net. While specific data on 5-Fluoro-2-(methylamino)-N-phenylbenzamide against EV71 or Venezuelan equine encephalitis virus (VEEV) is not available, the demonstrated activity of its structural analogs suggests that this compound could also possess anti-RNA virus properties. Further investigations have also identified N-phenylbenzamide compounds with activity against other RNA viruses, such as Hepatitis C virus (HCV) medchemexpress.com.

Table 1: Antiviral Activity of Selected N-phenylbenzamide Derivatives against EV71

| Compound | EV71 Strain | IC50 (µM) | Cytotoxicity (TC50 in Vero cells, µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | SZ-98 | 5.7 ± 0.8 | 620 | 108.8 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | JS-52-3 | 12 ± 1.2 | 620 | 51.7 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | H | 6.5 ± 0.9 | 620 | 95.4 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | BrCr | 11 ± 1.1 | 620 | 56.4 |

| Pirodavir (Positive Control) | H | 0.04 ± 0.0 | 31 | 775 |

Data sourced from Ji et al., 2013. nih.govresearchgate.net

The evaluation of N-phenylbenzamide derivatives against DNA viruses is less documented in publicly available research. While some benzamide derivatives have been investigated for their potential to inhibit deubiquitinase enzymes involved in the replication of DNA viruses like Herpes Simplex Virus-1 (HSV-1) and Adenovirus, specific studies on N-phenylbenzamides against Hepatitis B Virus (HBV) are limited researchgate.net. The development of broad-spectrum antiviral agents often involves screening against a variety of both RNA and DNA viruses, and the N-phenylbenzamide scaffold may yet prove to be a valuable starting point for the discovery of anti-DNA virus compounds.

The N-phenylbenzamide core structure is a feature of several compounds investigated for their anticancer properties. Studies on imidazole-based N-phenylbenzamide derivatives have demonstrated their cytotoxic potential against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells nih.gov. Notably, a derivative featuring a fluorine substitution exhibited the most potent anticancer activity in this series, with IC50 values of 7.5 µM against A549 cells, 9.3 µM against HeLa cells, and 8.9 µM against MCF-7 cells nih.gov. This highlights the potential importance of fluorine substitution, a key feature of 5-Fluoro-2-(methylamino)-N-phenylbenzamide, in enhancing antiproliferative effects. Furthermore, N-(benzimidazol-2-yl)-substituted benzamide derivatives have also shown potent anti-proliferative activity against MCF7 breast cancer cells acgpubs.org. While direct experimental data for 5-Fluoro-2-(methylamino)-N-phenylbenzamide against glioma and a wider range of breast cancer cell lines is needed, the existing research on fluorinated and substituted N-phenylbenzamides provides a strong rationale for its investigation as a potential anticancer agent.

Table 2: Cytotoxicity of Imidazole-Based N-phenylbenzamide Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 4f (with fluorine substitution) | A549 (Lung) | 7.5 |

| Derivative 4f (with fluorine substitution) | HeLa (Cervical) | 9.3 |

| Derivative 4f (with fluorine substitution) | MCF-7 (Breast) | 8.9 |

| Doxorubicin (Positive Control) | A549 (Lung) | 1.2 |

| Doxorubicin (Positive Control) | HeLa (Cervical) | 1.5 |

| Doxorubicin (Positive Control) | MCF-7 (Breast) | 1.9 |

Data is illustrative and based on findings for fluorinated derivatives in the study by Malik et al., 2022. nih.gov

The N-phenylbenzamide scaffold has been identified as a promising framework for the development of novel antifungal agents. A number of synthesized N-phenylbenzamide derivatives have demonstrated the ability to inhibit the growth of pathogenic fungi, including Candida albicans researchgate.netnih.govmdpi.com. Further studies on N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety have shown in vitro bioactivities against several plant fungal pathogens, such as Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea semanticscholar.org. The broad-spectrum antifungal potential of this chemical class suggests that 5-Fluoro-2-(methylamino)-N-phenylbenzamide may also exhibit activity against a range of fungal pathogens.

Table 3: Antifungal Activity of Selected N-phenylbenzamide Derivatives

| Compound Class | Fungal Pathogen | Activity |

|---|---|---|

| N-phenylbenzamides | Candida albicans | Growth inhibition observed researchgate.netmdpi.com |

| N-phenylbenzamides with trifluoromethylpyrimidine moiety | Phomopsis sp. | Good bioactivity semanticscholar.org |

| N-phenylbenzamides with trifluoromethylpyrimidine moiety | Botryosphaeria dothidea | Good bioactivity semanticscholar.org |

| N-phenylbenzamides with trifluoromethylpyrimidine moiety | Botrytis cinerea | Good bioactivity semanticscholar.org |

This table summarizes the general findings from the cited literature.

A significant body of research points to the potent antiparasitic activity of N-phenylbenzamide derivatives. Structure-activity relationship (SAR) studies have been conducted on a series of N-phenylbenzamide analogs for their activity against Schistosoma mansoni, the flatworm pathogen responsible for schistosomiasis nih.govnih.govresearchgate.net. These studies have identified compounds with rapid schistosomicidal effects, causing severe disruption to the integrity of adult worms within a short period nih.gov. The potency of these compounds was found to be influenced by the presence of electron-withdrawing groups on the phenyl rings nih.gov.

Furthermore, N-phenylbenzamide derivatives have been investigated as agents targeting kinetoplastid parasites, including Trypanosoma brucei, the causative agent of African trypanosomiasis. Certain analogs have demonstrated efficacy against these parasites in vitro.

Table 4: Antiparasitic Activity of N-phenylbenzamide Analogs

| Compound Class | Parasite | In Vitro Effect |

|---|---|---|

| N-phenylbenzamide analogs | Schistosoma mansoni | Rapid schistosomicidal activity, compromising worm integrity nih.gov |

| N-phenylbenzamide analogs | Trypanosoma brucei | In vitro efficacy demonstrated |

This table provides a summary of the observed antiparasitic activities.

Molecular Mechanisms of Action (MOA)

The diverse biological activities of N-phenylbenzamide derivatives are attributable to their interaction with various molecular targets.

In the context of antiviral activity , particularly against enteroviruses, the proposed mechanism of action for some N-phenylbenzamide compounds is the stabilization of the viral capsid. By binding to the virions, these molecules are thought to prevent the conformational changes necessary for uncoating and release of the viral genome into the host cell nih.gov.

For anticancer effects , the molecular targets can be varied. Computational studies of imidazole-based N-phenylbenzamide derivatives suggest that they may act as inhibitors of ABL1 kinase, a protein tyrosine kinase involved in cell proliferation and differentiation nih.gov. Other related benzamide structures, such as N-benzylbenzamide derivatives, have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, leading to cell cycle arrest and apoptosis nih.gov. The p38 mitogen-activated protein kinase (MAPK) has also been identified as a potential target for some N-phenyl benzamide derivatives in the context of cancer and inflammatory diseases benthamscience.com.

The antifungal mechanism of action for related amide compounds is thought to involve the disruption of the fungal cell membrane. It is hypothesized that these compounds interact with ergosterol, a key component of the fungal plasma membrane, leading to increased membrane permeability and ultimately cell death.

In the realm of antiparasitic activity , particularly against kinetoplastid parasites, N-phenylbenzamide derivatives are believed to function as DNA minor groove binders. The target is the kinetoplast DNA (kDNA), a network of circular DNA found inside the single large mitochondrion of these parasites. By binding to the AT-rich regions of the kDNA minor groove, these compounds can displace essential proteins, leading to the disruption of kDNA replication and function, which is lethal to the parasite.

Enzyme Inhibition Profiles

There is no available data on the inhibitory activity of 5-Fluoro-2-(methylamino)-N-phenylbenzamide against enzymes such as Succinate Dehydrogenase, Cholinesterases, ROCK1, HDAC, or Cytochrome P450 isoforms.

Receptor Modulation and Antagonism

Specific studies detailing the interaction of 5-Fluoro-2-(methylamino)-N-phenylbenzamide with Muscarinic Receptors or Retinoic Acid Receptors have not been identified.

Interference with Cellular Pathways

Information regarding the ability of 5-Fluoro-2-(methylamino)-N-phenylbenzamide to interfere with cellular pathways, including retrograde transport and P-glycoprotein efflux, is not present in the available scientific literature.

Modulation of Viral Replication Cycles

While some N-phenylbenzamide derivatives have been explored for their antiviral properties, there is no specific information on the effect of 5-Fluoro-2-(methylamino)-N-phenylbenzamide on the replication cycles of any viruses, including the modulation of nonstructural proteins. researchgate.netnih.gov

In Vivo Preclinical Studies in Animal Models

No in vivo studies in animal models have been published for 5-Fluoro-2-(methylamino)-N-phenylbenzamide.

Assessment of Efficacy in Disease Models

There is no available data assessing the efficacy of 5-Fluoro-2-(methylamino)-N-phenylbenzamide in any disease models, such as viral infections or cancer xenografts.

Investigations of Cellular Responses and Pathway Modulation in Vivo

As no in vivo studies have been reported, there is no information on the compound's modulation of cellular responses or pathways in a whole-animal context.

Computational Chemistry and Molecular Modeling of 5 Fluoro 2 Methylamino N Phenylbenzamide

Ligand-Based Drug Design Approaches

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) methodologies are invaluable. These techniques leverage the information from a set of molecules known to interact with the target to deduce the structural features essential for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 2D-QSAR, 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules.

For a series of 5-Fluoro-2-(methylamino)-N-phenylbenzamide analogs, a 2D-QSAR study would involve the calculation of various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular weight, van der Waals volume), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, would then be employed to generate an equation that links these descriptors to the observed biological activity (e.g., IC50 values).

A hypothetical 2D-QSAR equation for a series of N-phenylbenzamide derivatives might look like:

pIC50 = β0 + β1(logP) + β2(HOMO) + β3(MR)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents hydrophobicity, HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor), and MR is the molar refractivity (a steric descriptor). The coefficients (β) indicate the relative importance of each descriptor.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. In these approaches, the molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure would likely lead to increased or decreased activity. For 5-Fluoro-2-(methylamino)-N-phenylbenzamide, a 3D-QSAR study could reveal the importance of the fluorine atom's position and the methylamino group for target interaction.

Table 1: Hypothetical QSAR Descriptors and their Impact on the Activity of 5-Fluoro-2-(methylamino)-N-phenylbenzamide Analogs

| Descriptor | Type | Predicted Impact on Activity | Rationale |

| LogP | Hydrophobic | Positive Correlation | Enhanced membrane permeability or hydrophobic interactions in the binding pocket. |

| Dipole Moment | Electronic | Negative Correlation | A lower dipole moment might be favorable for entering a nonpolar active site. |

| Molar Refractivity | Steric | Optimal Range | Indicates a specific volume is required for optimal fit within the target's binding site. |

| HOMO Energy | Electronic | Positive Correlation | Higher HOMO energy may suggest greater ease of electron donation in a key interaction. |

| LUMO Energy | Electronic | Negative Correlation | Lower LUMO energy could indicate better electron-accepting capabilities. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For 5-Fluoro-2-(methylamino)-N-phenylbenzamide, a pharmacophore model could be generated based on its structure and the structures of other active N-phenylbenzamide derivatives. A hypothetical pharmacophore might consist of a hydrogen bond donor (the N-H of the methylamino group), a hydrogen bond acceptor (the carbonyl oxygen), an aromatic ring (the phenyl group), and a halogen bond donor (the fluorine atom).

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify a smaller, more manageable set of compounds for further experimental testing, thereby accelerating the drug discovery process.

Structure-Based Drug Design Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) methods can be employed. These techniques utilize the structural information of the target to design or identify ligands that can bind to it with high affinity and selectivity.

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to predict how a small molecule, such as 5-Fluoro-2-(methylamino)-N-phenylbenzamide, might bind to the active site of a target protein.

Based on the known biological activities of similar N-phenylbenzamide derivatives, potential targets for 5-Fluoro-2-(methylamino)-N-phenylbenzamide could include enzymes like cyclooxygenase-2 (COX-2) or topoisomerase I, which are relevant in inflammation and cancer. nih.gov A molecular docking study would involve placing the 3D structure of the compound into the binding site of the target protein and evaluating the binding affinity using a scoring function. The results would provide insights into the binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking), and a predicted binding energy.

Table 2: Hypothetical Molecular Docking Results for 5-Fluoro-2-(methylamino)-N-phenylbenzamide with Potential Target Proteins

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |

| Topoisomerase I | 1A36 | -9.2 | Asn722, Arg364, Thr718 |

| ABL1 Kinase | 2HYY | -7.9 | Met318, Thr315, Phe382 |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a more dynamic and realistic view. MD simulations calculate the motion of atoms over time, providing information on the flexibility of the ligand and the protein, and the stability of their complex.

Advanced Computational Analyses

Beyond the foundational techniques of QSAR, pharmacophore modeling, docking, and MD simulations, more advanced computational analyses can provide deeper insights. For instance, free energy calculations, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can provide more accurate predictions of binding affinities. These methods are computationally intensive but can be invaluable for lead optimization.

Furthermore, network analysis of protein-ligand interactions can identify critical residues and communication pathways within the protein that are affected by ligand binding. For 5-Fluoro-2-(methylamino)-N-phenylbenzamide, such an analysis could reveal allosteric effects or long-range conformational changes induced upon its binding to a target protein.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 5-Fluoro-2-(methylamino)-N-phenylbenzamide, an FMO analysis would involve calculating the energies of these orbitals. The distribution of the HOMO and LUMO across the molecule's structure would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.

Data Table for FMO Analysis of 5-Fluoro-2-(methylamino)-N-phenylbenzamide

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| (Specific computational data for this compound is not available in published literature.) |

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface analysis is a computational method used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding and sites susceptible to electrophilic or nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

An ESP analysis of 5-Fluoro-2-(methylamino)-N-phenylbenzamide would identify the electron-rich areas, likely around the oxygen and fluorine atoms, and electron-poor regions, likely near the hydrogen atoms of the amine and amide groups.

Data Table for ESP Surface Analysis of 5-Fluoro-2-(methylamino)-N-phenylbenzamide

| Property | Value |

| Maximum Positive Potential (Vmax) | Data not available |

| Minimum Negative Potential (Vmin) | Data not available |

| (Specific computational data for this compound is not available in published literature.) |

In Silico Prediction of ADMET Properties (excluding toxicity)

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, and Excretion properties of a compound. These predictions are valuable in the early stages of drug discovery to assess the pharmacokinetic profile of a potential drug candidate. Parameters such as lipophilicity (logP), aqueous solubility (logS), blood-brain barrier permeability, and interaction with metabolic enzymes are commonly evaluated.

For 5-Fluoro-2-(methylamino)-N-phenylbenzamide, a predictive analysis would provide insights into its potential behavior within a biological system, such as its likelihood of being absorbed orally or its metabolic stability.

Data Table for Predicted ADMET Properties of 5-Fluoro-2-(methylamino)-N-phenylbenzamide

| ADMET Parameter | Predicted Value |

| Absorption | |

| Water Solubility (logS) | Data not available |

| Caco-2 Permeability | Data not available |

| Human Intestinal Absorption (%) | Data not available |

| Distribution | |

| Blood-Brain Barrier (BBB) Permeability | Data not available |

| Plasma Protein Binding (%) | Data not available |

| Metabolism | |

| CYP450 2D6 Inhibitor | Data not available |

| CYP450 3A4 Inhibitor | Data not available |

| Excretion | |

| Total Clearance | Data not available |

| (Specific computational data for this compound is not available in published literature.) |

Analytical Methodologies for the Characterization and Quantification of 5 Fluoro 2 Methylamino N Phenylbenzamide

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental for separating 5-Fluoro-2-(methylamino)-N-phenylbenzamide from starting materials, byproducts, or degradants, thereby allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of 5-Fluoro-2-(methylamino)-N-phenylbenzamide. A reversed-phase HPLC method, similar to those developed for related N-phenylbenzamide derivatives, is effective for this purpose. researchgate.net This method utilizes a nonpolar stationary phase (like a C18 column) and a polar mobile phase, which allows for the efficient separation of the compound based on its hydrophobicity.

The method's parameters can be optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. UV detection is typically employed, as the aromatic rings and carbonyl group in the molecule are strong chromophores. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) : 10mM Sodium Acetate Buffer (pH 5.0) (50:50 v/v) |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~8-10 min |

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. This hyphenated technique is invaluable for both the quantification and structural confirmation of 5-Fluoro-2-(methylamino)-N-phenylbenzamide, especially in complex matrices.

The liquid chromatography component separates the target analyte from other components, after which the eluent is introduced into the mass spectrometer. unipd.it The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing definitive molecular weight information and, through tandem MS (MS/MS), structural data from fragmentation patterns. unipd.it

| Parameter | Condition |

|---|---|

| Liquid Chromatography (LC) | |

| Column | UPLC C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry (MS) | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 245.1 |

| Product Ions (for MS/MS) | Hypothetical transitions: m/z 149.1, m/z 93.1 |

| Collision Energy | Optimized for specific transitions (e.g., 15-30 eV) |

Spectroscopic Characterization Methods

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For 5-Fluoro-2-(methylamino)-N-phenylbenzamide, the ¹H NMR spectrum would show distinct signals for the methylamino group, the amide proton, and the protons on the two separate aromatic rings. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom, with the fluorine atom causing characteristic splitting patterns (C-F coupling) for nearby carbon atoms, which is a key diagnostic feature. mdpi.com

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Amide NH | ~10.2 (singlet) | - |

| Methylamino NH | ~6.0 (quartet) | - |

| Methylamino CH₃ | ~2.8 (doublet) | ~29.0 |

| Aromatic Protons (Phenyl Ring) | 7.0 - 7.8 (multiplets) | 120.0 - 140.0 |

| Aromatic Protons (Fluoro-benzamide Ring) | 6.5 - 7.5 (multiplets) | 110.0 - 155.0 |

| Carbonyl C=O | - | ~165.0 |

| Carbon attached to Fluorine (C-F) | - | ~158.0 (doublet, ¹JCF ≈ 240 Hz) |

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. The molecular formula of 5-Fluoro-2-(methylamino)-N-phenylbenzamide is C₁₄H₁₃FN₂O, corresponding to a monoisotopic mass of approximately 244.10 g/mol . bldpharm.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 244. The primary fragmentation pathway would involve the cleavage of the amide bond, a characteristic fragmentation for benzanilides. nist.gov This would lead to the formation of key fragment ions, helping to confirm the identity of the two main structural components of the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃FN₂O |

| Molecular Weight | 244.26 g/mol |

| Exact Mass [M] | 244.1015 |

| Observed [M+H]⁺ (ESI) | 245.1093 |

| Major Fragment Ion 1 (EI) | m/z 152 (C₈H₇FNO)⁺ |

| Major Fragment Ion 2 (EI) | m/z 93 (C₆H₇N)⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within the molecule. This technique is used to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's purity and correct elemental composition.

| Element | Theoretical (%) | Found (%) (Illustrative) |

|---|---|---|

| Carbon (C) | 68.84 | 68.81 |

| Hydrogen (H) | 5.36 | 5.39 |

| Fluorine (F) | 7.78 | - |

| Nitrogen (N) | 11.47 | 11.45 |

| Oxygen (O) | 6.55 | - |

Therapeutic Potential and Future Directions for 5 Fluoro 2 Methylamino N Phenylbenzamide Research

Preclinical Evidence for Specific Disease Indications

The N-phenylbenzamide scaffold has been identified as a promising starting point for the development of novel antiviral agents. Research into this class of compounds has demonstrated activity against various viruses, highlighting the potential for 5-Fluoro-2-(methylamino)-N-phenylbenzamide to be investigated for similar properties.

A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their in vitro activity against Enterovirus 71 (EV71), a significant pathogen causing hand, foot, and mouth disease. nih.govnih.gov Among the tested compounds, some derivatives exhibited potent anti-EV71 activity at low micromolar concentrations. nih.govnih.gov For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be active against several EV71 strains with IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM. nih.govnih.gov The presence of a fluorine atom in a molecule can enhance its metabolic stability and binding affinity, suggesting that a fluorinated derivative like 5-Fluoro-2-(methylamino)-N-phenylbenzamide could possess favorable antiviral properties. nih.gov

Table 1: Antiviral Activity of Representative N-Phenylbenzamide Derivatives against Enterovirus 71

| Compound | Virus Strain | IC50 (μM) |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (SZ-98) | 5.7 ± 0.8 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (JS-52-3) | 6.2 ± 1.1 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (H) | 12 ± 1.2 |

Source: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors

Fluorinated organic molecules are of significant interest in the development of anticancer drugs due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding interactions. nih.gov The benzamide (B126) structure is also a key feature in many anticancer agents.

Research on fluorinated benzothiazole (B30560) derivatives, which share structural similarities with fluorinated benzamides, has shown potent antiproliferative activity against various cancer cell lines. nih.gov For example, a 5-fluoro derivative of benzothiazole displayed significant growth inhibition (GI50) values against human breast and colon cancer cell lines. nih.gov Furthermore, studies on N-(thiophen-2-yl) benzamide derivatives have identified them as potent inhibitors of the BRAFV600E kinase, a key target in melanoma. nih.gov The introduction of a fluorine atom to the benzamide ring could potentially enhance the anticancer activity of this class of compounds. The structural features of 5-Fluoro-2-(methylamino)-N-phenylbenzamide, combining a fluorinated benzamide core, make it a candidate for investigation as an anticancer lead compound.

The N-phenylbenzamide scaffold has also been explored for its potential in combating fungal and parasitic infections. mdpi.comnih.gov The development of new agents in these areas is crucial due to the rise of drug-resistant strains.

Studies on novel N-phenylbenzamide derivatives have demonstrated their potential as antifungal agents. For example, certain derivatives have shown inhibitory activity against various fungal strains. mdpi.com The presence of a fluorine atom in related scaffolds has also been shown to enhance antifungal activity. researchgate.net In one study, the introduction of a fluorine atom to a benzamide derivative containing a triazole moiety resulted in significant activity against several phytopathogenic fungi. researchgate.net

In the realm of antiparasitic research, N-phenylbenzamide derivatives have been investigated for their activity against kinetoplastid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis. nih.gov These compounds have been shown to act as DNA minor groove binders in these parasites. nih.gov A related hit compound, 4-Fluoro-N-(5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-yl)benzamide, has been the subject of lead optimization studies for the treatment of visceral leishmaniasis. monash.edunih.gov

Table 2: In Vitro Antifungal Activity of a Benzamide Derivative

| Compound | Fungal Strain | EC50 (µg/mL) |

| 2-fluorinated benzamide derivative (6e) | Alternaria solani | 5.22 |

Source: Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety

While direct evidence is sparse, the benzamide scaffold is present in drugs targeting the central nervous system, and related structures have shown anti-inflammatory properties. This suggests a potential, though speculative, role for 5-Fluoro-2-(methylamino)-N-phenylbenzamide in these therapeutic areas.

For instance, novel N-phenylcarbamothioylbenzamides, a related class of compounds, have demonstrated significant anti-inflammatory activity in preclinical models. nih.govnih.govresearchgate.net Some of these derivatives exhibited higher anti-inflammatory effects than the reference drug indomethacin (B1671933) and also showed potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.govnih.gov Given that chronic inflammation is a key component of many neurological disorders, compounds with anti-inflammatory properties are of great interest.

Strategies for Lead Optimization and Derivative Development

Once a lead compound like 5-Fluoro-2-(methylamino)-N-phenylbenzamide is identified, lead optimization is a critical phase to improve its potency, selectivity, and pharmacokinetic properties. nuvisan.com This process typically involves systematic structural modifications and the application of computational tools.

Key strategies for the optimization of benzamide-based compounds include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogs with modifications at different positions of the molecule to understand how these changes affect biological activity. For N-phenylbenzamides, this could involve altering the substituents on both the benzamide and the N-phenyl rings. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve the compound's profile. For example, the methylamino group could be replaced with other small alkylamines or cyclic amines to explore changes in potency and selectivity.

Computational Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be used to predict the activity of new derivatives and guide their design, saving time and resources. nih.gov

Integration with Emerging Drug Discovery Technologies

The discovery and development of new drugs are being revolutionized by emerging technologies. For a compound like 5-Fluoro-2-(methylamino)-N-phenylbenzamide, these technologies can accelerate its evaluation and optimization.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target. If a target is identified for 5-Fluoro-2-(methylamino)-N-phenylbenzamide, HTS can be used to screen for other active compounds with similar scaffolds.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can analyze large datasets to predict the biological activity, toxicity, and pharmacokinetic properties of new molecules. These tools can be invaluable in the lead optimization phase to prioritize the synthesis of the most promising derivatives.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small chemical fragments that bind to a target protein and then growing or linking them to create a more potent lead compound. The benzamide core of 5-Fluoro-2-(methylamino)-N-phenylbenzamide could serve as a starting point for FBDD.

Organ-on-a-Chip Technology: These microfluidic devices mimic the structure and function of human organs, providing a more accurate and ethical way to test the efficacy and toxicity of drug candidates in a preclinical setting.

Remaining Research Challenges and Opportunities for 5-Fluoro-2-(methylamino)-N-phenylbenzamide

While specific research on the chemical compound 5-Fluoro-2-(methylamino)-N-phenylbenzamide is not publicly available, an examination of its structural components—a fluorinated benzamide core—allows for a discussion of potential therapeutic avenues and the associated research challenges and opportunities. The broader class of N-phenylbenzamide and fluorinated benzamide derivatives has been the subject of various studies, revealing a range of biological activities. This article will, therefore, discuss the potential of 5-Fluoro-2-(methylamino)-N-phenylbenzamide in the context of its chemical class, highlighting the significant research gaps and future prospects.

The therapeutic landscape for N-phenylbenzamide derivatives includes potential applications in antiviral and anticancer therapies. For instance, various N-phenylbenzamide derivatives have been synthesized and evaluated for their in vitro activity against viruses like Enterovirus 71. mdpi.comnih.gov One study identified 3-amino-N-(4-bromophenyl)-4-methoxybenzamide as a promising lead compound for developing anti-EV 71 drugs due to its activity at low micromolar concentrations and lower cytotoxicity compared to the control drug, pirodavir. mdpi.com

Furthermore, imidazole-based N-phenylbenzamide derivatives have shown potential as anticancer agents. nih.gov The inclusion of a fluorine atom in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov Fluorinated compounds have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties. rsc.orgnih.gov

The core structure of 5-Fluoro-2-(methylamino)-N-phenylbenzamide suggests that it could be a candidate for investigation in these therapeutic areas. The presence of the fluorine atom, in particular, may confer advantageous pharmacological properties.

However, the path from a synthesized compound to a therapeutic agent is fraught with challenges. A primary hurdle for 5-Fluoro-2-(methylamino)-N-phenylbenzamide is the complete lack of published biological data. Initial in vitro screening against a wide range of cancer cell lines and viral strains would be the first step to identify any potential biological activity.

Subsequent challenges would involve:

Target Identification and Mechanism of Action: Should the compound show activity, identifying its molecular target and elucidating its mechanism of action would be a significant undertaking.

Structure-Activity Relationship (SAR) Studies: Extensive medicinal chemistry efforts would be required to synthesize analogs and establish a clear SAR to optimize potency and selectivity.

Pharmacokinetics and ADMET Profiling: A major challenge in drug development is ensuring the compound has appropriate absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The introduction of fluorine can sometimes lead to challenges such as the formation of persistent metabolites. st-andrews.ac.uk

Overcoming Drug Resistance: In both antiviral and anticancer therapy, the development of drug resistance is a major obstacle. nih.gov Any new therapeutic candidate would need to be evaluated for its potential to overcome existing resistance mechanisms.

Despite these challenges, the unique chemical structure of 5-Fluoro-2-(methylamino)-N-phenylbenzamide presents several research opportunities. The combination of a fluorinated ring and a methylamino group offers avenues for synthetic modification to explore and optimize biological activity.

Future research directions could include:

Broad-Spectrum Antiviral and Anticancer Screening: A comprehensive screening program to evaluate the efficacy of 5-Fluoro-2-(methylamino)-N-phenylbenzamide against a diverse panel of viruses and cancer cell lines.

Exploration of Other Therapeutic Areas: Benzamide derivatives have been investigated for a variety of other conditions, including as histone deacetylase (HDAC) inhibitors and for targeting kinetoplastid parasites. tandfonline.comnih.gov These represent additional avenues for investigation.

Computational Modeling and Drug Design: In silico studies, such as molecular docking, can help to predict potential biological targets and guide the design of more potent and selective derivatives. nih.gov

Development of Novel Synthetic Methodologies: Research into more efficient and environmentally friendly methods for the synthesis of fluorinated benzamide derivatives could also be a valuable pursuit.

The table below summarizes the potential therapeutic applications and the corresponding research challenges and opportunities for the broader class of compounds to which 5-Fluoro-2-(methylamino)-N-phenylbenzamide belongs.

| Potential Therapeutic Area | Key Research Challenges | Future Research Opportunities |

| Antiviral | Identifying specific viral targets; Overcoming viral resistance; Achieving favorable in vivo efficacy. | Screening against a wide range of viruses; Investigating mechanisms of action against viral replication; Optimizing for broad-spectrum activity. |

| Anticancer | Determining the specific type of cancer and cellular pathways affected; Understanding and mitigating off-target toxicities; Addressing multidrug resistance. | Evaluating against diverse cancer cell lines; Exploring combination therapies with existing anticancer drugs; Designing targeted delivery systems. |

| Antimicrobial/Antiparasitic | Ensuring selective toxicity to pathogens over host cells; Overcoming permeability barriers in bacteria; Identifying novel microbial targets. | Screening against various bacterial and parasitic strains; Investigating activity against drug-resistant organisms; Studying the impact on microbial biofilms. |

Q & A

Q. How can machine learning enhance the design of derivatives with improved pharmacokinetics?

- Methodological Answer : Train a graph neural network (GNN) on ChEMBL datasets to predict ADME properties. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance (e.g., fluorine substitution patterns). Validate top candidates via all-atom free energy perturbation (FEP) simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.